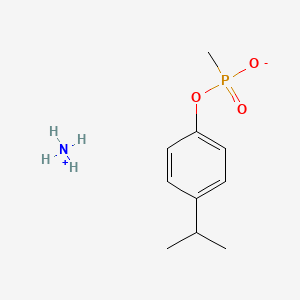
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a sulfanyl group, and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-methylsulfonylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate.
Introduction of the Sulfanyl Group: The sulfonyl intermediate is then reacted with a thiol compound, such as 4-methylthiophenol, in the presence of a suitable catalyst to introduce the sulfanyl group.
Formation of the Anilino Derivative: The resulting compound is further reacted with aniline derivatives under acidic or basic conditions to form the anilino derivative.
Final Acylation Step: The anilino derivative undergoes acylation with acryloyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to thiols or sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The anilino group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (chlorine, bromine), nitro compounds, and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used as an anti-inflammatory drug.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: A COX-2 inhibitor with similar applications but also withdrawn due to safety concerns.
Propiedades
IUPAC Name |
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-4-13-20-19(22)14-21(16-7-5-15(2)6-8-16)26(23,24)18-11-9-17(25-3)10-12-18/h4-12H,1,13-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGFINJJWEJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B4888788.png)
![4-methoxy-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4888793.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)

![1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B4888813.png)
![2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide](/img/structure/B4888831.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
![1-[4-(3-Chlorophenoxy)butyl]imidazole](/img/structure/B4888863.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)

